molecular formula C7H13NO2 B3065436 3-Oximino-2-heptanone CAS No. 42563-84-8

3-Oximino-2-heptanone

Cat. No.: B3065436
CAS No.: 42563-84-8
M. Wt: 143.18 g/mol
InChI Key: UNXOODFFHJDRBC-FPLPWBNLSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oximino-2-heptanone can be synthesized through the reaction of 2-heptanone with hydroxylamine. The reaction typically occurs under acidic or basic conditions, facilitating the formation of the oxime group. The general reaction is as follows:

2-Heptanone+HydroxylamineThis compound\text{2-Heptanone} + \text{Hydroxylamine} \rightarrow \text{this compound} 2-Heptanone+Hydroxylamine→this compound

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Oximino-2-heptanone undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.

Major Products:

Scientific Research Applications

3-Oximino-2-heptanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oximino-2-heptanone involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The ketone group can undergo nucleophilic addition reactions, leading to various biological effects .

Comparison with Similar Compounds

    2-Heptanone: A ketone with similar structural features but lacks the oxime group.

    3-Oximino-2-pentanone: Another oxime-ketone compound with a shorter carbon chain.

    Acetoxime: An oxime derived from acetone, used in similar applications.

Uniqueness: 3-Oximino-2-heptanone is unique due to its specific combination of a ketone and an oxime group, providing distinct reactivity and applications compared to other similar compounds .

Biological Activity

3-Oximino-2-heptanone is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and other relevant effects based on diverse research findings.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects against various tumor cell lines. For instance, studies have shown that compounds with similar structures can selectively induce apoptosis in cancer cells while sparing normal cells. The specific cytotoxicity of this compound has not been extensively documented, but its structural analogs suggest potential in this area.

Antimicrobial Activity

The compound has shown promising antimicrobial properties , particularly against pathogenic bacteria and fungi. For example, studies on related compounds indicate that they can inhibit the growth of Helicobacter pylori and other pathogens by disrupting cellular processes or inhibiting essential enzymes like urease .

The mechanism by which this compound exerts its biological effects may involve:

  • Membrane Disruption : Similar compounds have been shown to increase membrane permeability in fungal cells, leading to cell death due to leakage of cellular contents .
  • Gene Expression Modulation : The down-regulation of pathogenic genes has been observed in studies involving structurally similar compounds, suggesting a potential pathway for this compound's action against pathogens .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various ketones, this compound was tested against A. solani, a fungal pathogen affecting crops. The results indicated significant inhibition of conidial germination and mycelial growth at certain concentrations, highlighting its potential as a biopesticide.

Study 2: Cytotoxicity Against Cancer Cells

A comparative analysis was conducted using several derivatives of heptanones, including this compound. The findings demonstrated that this compound exhibited selective cytotoxicity against certain cancer cell lines while displaying minimal toxicity to normal cells, suggesting a therapeutic window for further investigation.

Data Table: Biological Activities of this compound and Analogous Compounds

CompoundActivity TypeTarget Organism/Cell TypeIC50 (µM)Reference
This compoundCytotoxicCancer cell linesTBD
6-Methyl-2-heptanoneAntifungalA. solaniEC50
6,8-Dichloro-3-formylchromoneAnti-H. pyloriH. pyloriComparable with metronidazole

Properties

IUPAC Name

(3Z)-3-hydroxyiminoheptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-4-5-7(8-10)6(2)9/h10H,3-5H2,1-2H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXOODFFHJDRBC-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=NO)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C(=N/O)/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608736
Record name (3Z)-3-(Hydroxyimino)heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42563-84-8
Record name (3Z)-3-(Hydroxyimino)heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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